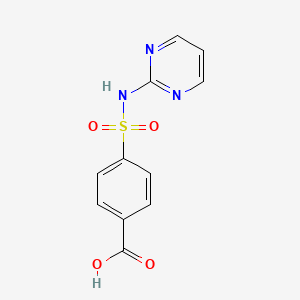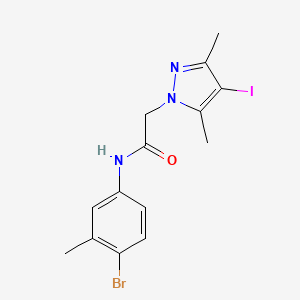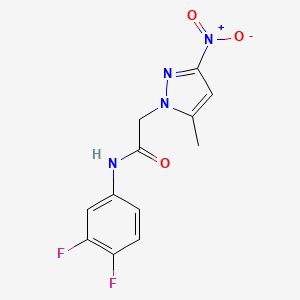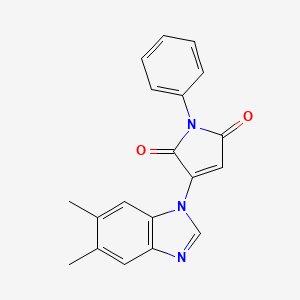![molecular formula C24H24N6O4S2 B14946330 8-({2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]ethyl}sulfanyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14946330.png)
8-({2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]ethyl}sulfanyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a benzimidazole moiety linked to a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. One common approach is to start with the benzimidazole core, which is then functionalized with a benzylsulfonyl group. This intermediate is further reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, facilitated by reagents like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
科学的研究の応用
8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic properties
作用機序
The mechanism of action of 8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The purine derivative part of the molecule can interact with nucleic acids, affecting DNA and RNA synthesis .
類似化合物との比較
Similar Compounds
2-(BENZYLSULFANYL)-1H-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the purine derivative.
2-{[2-(BENZYLSULFONYL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE: Contains a similar benzylsulfonyl group but has a different core structure
Uniqueness
8-({2-[2-(BENZYLSULFONYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}SULFANYL)-1,3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a benzimidazole moiety with a purine derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C24H24N6O4S2 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC名 |
8-[2-(2-benzylsulfonylbenzimidazol-1-yl)ethylsulfanyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H24N6O4S2/c1-27-19-20(28(2)24(32)29(3)21(19)31)26-22(27)35-14-13-30-18-12-8-7-11-17(18)25-23(30)36(33,34)15-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3 |
InChIキー |
CCVCRWAMLLLNCI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1SCCN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B14946250.png)


![[1,2,4]Triazole-3-thione, 4-allyl-2-morpholin-4-ylmethyl-5-phenyl-2,4-dihydro-](/img/structure/B14946283.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-](/img/structure/B14946292.png)
![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
![Acetamide, 2-(adamantan-1-yl)-N-[4-(3-methylpyrazol-1-yl)phenyl]-](/img/structure/B14946301.png)

![1'-benzyl-3-nitro-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14946304.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14946305.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B14946321.png)
![methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14946331.png)

